(4-Methyl-4H-1,2,4-triazol-3-yl)(1H-pyrazol-4-yl)methanol
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Overview
Description
(4-Methyl-4H-1,2,4-triazol-3-yl)(1H-pyrazol-4-yl)methanol is a chemical compound with the molecular formula C7H9N5O and a molecular weight of 179.18 g/mol . This compound is characterized by the presence of both triazole and pyrazole rings, which are known for their diverse biological activities and applications in various fields of science and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Methyl-4H-1,2,4-triazol-3-yl)(1H-pyrazol-4-yl)methanol typically involves the reaction of appropriate triazole and pyrazole derivatives under controlled conditions. One common method includes the condensation of 4-methyl-1,2,4-triazole with 4-hydroxymethyl-1H-pyrazole in the presence of a suitable catalyst . The reaction is usually carried out in an organic solvent such as ethanol or methanol at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
(4-Methyl-4H-1,2,4-triazol-3-yl)(1H-pyrazol-4-yl)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The hydrogen atoms on the triazole and pyrazole rings can be substituted with various functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and halogenating agents for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield ketones or aldehydes, while substitution reactions can introduce various functional groups onto the triazole or pyrazole rings .
Scientific Research Applications
(4-Methyl-4H-1,2,4-triazol-3-yl)(1H-pyrazol-4-yl)methanol has several applications in scientific research, including:
Mechanism of Action
The mechanism of action of (4-Methyl-4H-1,2,4-triazol-3-yl)(1H-pyrazol-4-yl)methanol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Some similar compounds include:
- (1,5-Diphenyl-1H-1,2,3-triazol-4-yl)methanol
- (3,5-Dimethyl-1H-pyrazol-4-yl)methanol
- (4-Methyl-4H-1,2,4-triazol-3-yl)methanol
- (3-Methyl-1H-1,2,4-triazol-5-yl)methanol hydrochloride
Uniqueness
What sets (4-Methyl-4H-1,2,4-triazol-3-yl)(1H-pyrazol-4-yl)methanol apart is its unique combination of triazole and pyrazole rings, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C7H9N5O |
---|---|
Molecular Weight |
179.18 g/mol |
IUPAC Name |
(4-methyl-1,2,4-triazol-3-yl)-(1H-pyrazol-4-yl)methanol |
InChI |
InChI=1S/C7H9N5O/c1-12-4-10-11-7(12)6(13)5-2-8-9-3-5/h2-4,6,13H,1H3,(H,8,9) |
InChI Key |
ODSBCWWRODMWOM-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=NN=C1C(C2=CNN=C2)O |
Origin of Product |
United States |
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